3-(methoxymethyl)-2-oxopyrrolidine-3-carbonitrile
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Overview
Description
3-(Methoxymethyl)-2-oxopyrrolidine-3-carbonitrile is an organic compound with a unique structure that includes a pyrrolidine ring, a nitrile group, and a methoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-2-oxopyrrolidine-3-carbonitrile typically involves the reaction of a suitable pyrrolidine derivative with methoxymethyl chloride and a cyanide source. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by the addition of methoxymethyl chloride to form the methoxymethylated intermediate. This intermediate is then reacted with a cyanide source, such as sodium cyanide, to introduce the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-2-oxopyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The methoxymethyl group can be substituted with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxymethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
3-(Methoxymethyl)-2-oxopyrrolidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-2-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. Additionally, the methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone derivatives: These compounds share the pyrrolidine ring structure and have similar chemical properties.
Methoxymethylated compounds: Compounds with methoxymethyl groups exhibit similar reactivity in substitution reactions.
Nitrile-containing compounds: These compounds can undergo similar reactions involving the nitrile group.
Uniqueness
3-(Methoxymethyl)-2-oxopyrrolidine-3-carbonitrile is unique due to the combination of its functional groups, which allows for a diverse range of chemical reactions and applications
Properties
CAS No. |
1462286-87-8 |
---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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